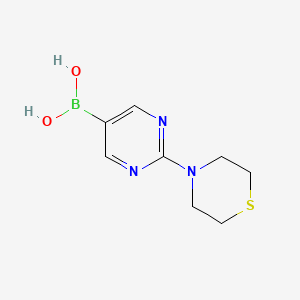
(2-Thiomorpholinopyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Thiomorpholinopyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and reactivity. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thiomorpholinopyrimidin-5-yl)boronic acid typically involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, the development of more sustainable and cost-effective catalysts and reagents is an ongoing area of research to improve industrial production methods.
化学反应分析
Types of Reactions
(2-Thiomorpholinopyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the boronic acid group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various functionalized derivatives .
科学研究应用
(2-Thiomorpholinopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (2-Thiomorpholinopyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
相似化合物的比较
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Similar in structure but with a piperidine ring instead of a thiomorpholine ring.
(2-Methylpyrimidin-5-yl)boronic acid: Contains a methyl group instead of the thiomorpholine moiety.
Benzo[B]Thiophene-2-Boronic Acid: Features a benzo[b]thiophene ring instead of the pyrimidine ring.
Uniqueness
(2-Thiomorpholinopyrimidin-5-yl)boronic acid is unique due to the presence of both the thiomorpholine and pyrimidine moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse applications in organic synthesis, medicinal chemistry, and materials science .
属性
分子式 |
C8H12BN3O2S |
|---|---|
分子量 |
225.08 g/mol |
IUPAC 名称 |
(2-thiomorpholin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O2S/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2 |
InChI 键 |
AHLXNDXGBOYILM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)N2CCSCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


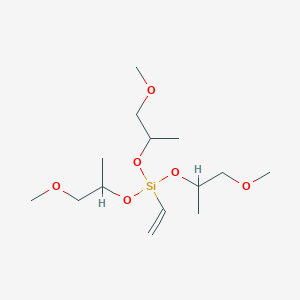
![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)
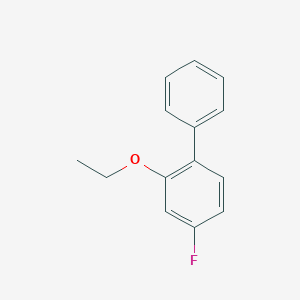

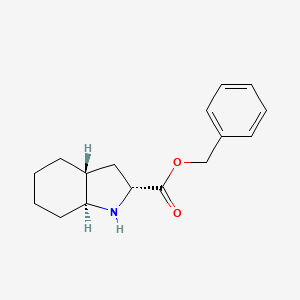
![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)
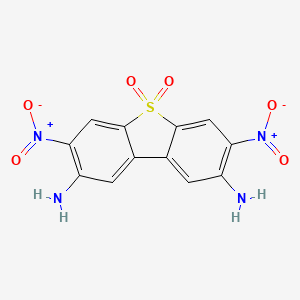

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)
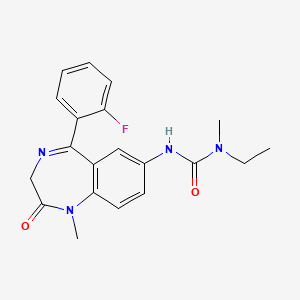
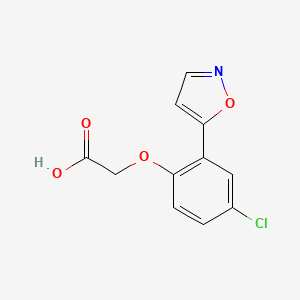
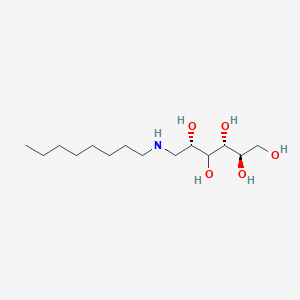
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)
